

In-depth Technical Guide to the Structure Elucidation of Bis(4-diethylaminophenyl)methanol

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Compound of Interest

Compound Name: *Bis(4-diethylaminophenyl)methanol*

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This technical guide provides a comprehensive overview of the analytical data and methodologies used in the structural elucidation of **Bis(4-diethylaminophenyl)methanol**. The information presented is intended to assist researchers in confirming the identity and purity of this compound through a combination of spectroscopic and analytical techniques.

Compound Overview

Bis(4-diethylaminophenyl)methanol, also known as 4,4'-Bis(diethylamino)benzhydrol, is a chemical intermediate often used in the synthesis of dyes and other complex organic molecules. Its chemical formula is $C_{21}H_{30}N_2O$, with a molecular weight of 326.48 g/mol. Accurate structural confirmation is critical for its application in further chemical synthesis and research.

Spectroscopic and Analytical Data

The structural confirmation of **Bis(4-diethylaminophenyl)methanol** relies on the synergistic interpretation of data from various analytical techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structural features.

Table 1: Mass Spectrometry Data for **Bis(4-diethylaminophenyl)methanol**[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment Ion
326	46.2	$[M]^+$ (Molecular Ion)
311	56.6	$[M - CH_3]^+$
310	68.8	$[M - H_2O]^+$
309	80.2	$[M - OH]^+$
295	100.0	$[M - CH_2CH_3]^+$
267	13.4	$[M - N(CH_2CH_3)_2]^+$
251	16.7	$[C_{17}H_{19}N_2]^+$
176	12.9	$[C_{12}H_{18}N]^+$
148	18.9	$[C_{10}H_{14}N]^+$

Interpretation: The mass spectrum displays a prominent molecular ion peak $[M]^+$ at m/z 326, which corresponds to the molecular weight of **Bis(4-diethylaminophenyl)methanol**. The base peak at m/z 295 suggests a stable fragment resulting from the loss of an ethyl group. Other significant fragments can be attributed to the loss of a methyl group, a hydroxyl group, and a diethylamino group, all of which are consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. While specific, experimentally-derived spectra for **Bis(4-diethylaminophenyl)methanol** are not readily available in public databases, a predicted 1H and ^{13}C NMR analysis is presented below based on the known chemical structure and typical chemical shifts for similar compounds.

Table 2: Predicted ^1H NMR Spectral Data for **Bis(4-diethylaminophenyl)methanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.2	d	4H	Ar-H (ortho to CHOH)
~6.6	d	4H	Ar-H (meta to CHOH)
~5.7	s	1H	CH-OH
~3.3	q	8H	N-CH ₂ -CH ₃
~2.5	s	1H	CH-OH
~1.1	t	12H	N-CH ₂ -CH ₃

Table 3: Predicted ^{13}C NMR Spectral Data for **Bis(4-diethylaminophenyl)methanol** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~147	Ar-C (para to CHOH, attached to N)
~134	Ar-C (ipso to CHOH)
~128	Ar-C (ortho to CHOH)
~111	Ar-C (meta to CHOH)
~75	CH-OH
~44	N-CH ₂ -CH ₃
~13	N-CH ₂ -CH ₃

Interpretation: The predicted ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, and the ethyl groups of the diethylamino substituents. The aromatic region would likely display two doublets corresponding to the AA'BB' spin system of the para-substituted phenyl rings. The ^{13}C NMR spectrum would complement this by showing the expected number of carbon signals, with the carbon bearing the hydroxyl

group appearing in the typical range for a secondary alcohol, and the aromatic carbons showing shifts influenced by the electron-donating diethylamino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for **Bis(4-diethylaminophenyl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2975-2850	Strong	C-H stretch (aliphatic)
1610-1580	Medium-Strong	C=C stretch (aromatic ring)
1520-1480	Medium-Strong	C=C stretch (aromatic ring)
1300-1000	Strong	C-O stretch (secondary alcohol)
1250-1180	Strong	C-N stretch (aromatic amine)

Interpretation: The IR spectrum is expected to be characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Strong C-H stretching bands for the aliphatic ethyl groups and medium-intensity bands for the aromatic C-H stretches would also be present. The presence of the aromatic rings would be confirmed by C=C stretching absorptions in the 1610-1480 cm⁻¹ region. A strong C-O stretching band for the secondary alcohol and a C-N stretching band for the aromatic amine would also be key diagnostic peaks.

Experimental Protocols

The following are generalized experimental protocols for the techniques used in the structure elucidation of **Bis(4-diethylaminophenyl)methanol**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Bis(4-diethylaminophenyl)methanol** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz (or higher) NMR spectrometer.
 - Parameters: Acquire the spectrum at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence for ^1H NMR should be used.
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
 - Parameters: Acquire a proton-decoupled ^{13}C NMR spectrum. A longer acquisition time and a greater number of scans will be necessary compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: Scan the sample over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it

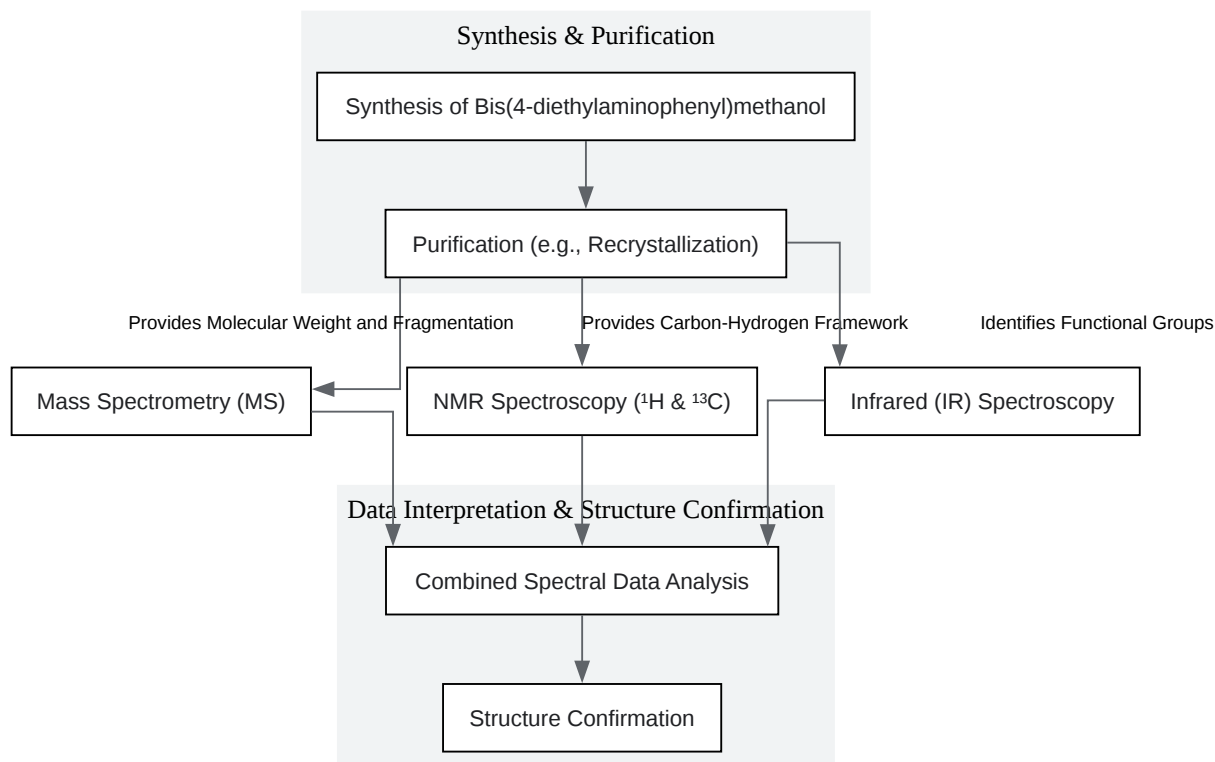
from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule.
- **Data Acquisition:**
 - **Instrument:** Mass spectrometer (e.g., Quadrupole, Time-of-Flight).
 - **Parameters:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Logical Workflow for Structure Elucidation

The process of elucidating the structure of **Bis(4-diethylaminophenyl)methanol** follows a logical progression of analytical techniques.



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Logical workflow for the structure elucidation of **Bis(4-diethylaminophenyl)methanol**.

Conclusion

The structural elucidation of **Bis(4-diethylaminophenyl)methanol** is achieved through a combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy. Each technique provides unique and complementary information that, when interpreted together, allows for the unambiguous confirmation of the molecule's identity and structure. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification for use in further scientific endeavors.

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References

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Phone: (601) 213-4426

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